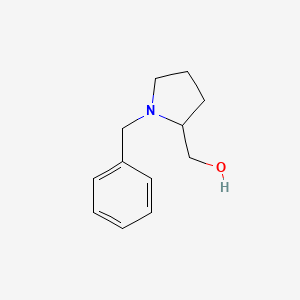
(1-Benzylpyrrolidin-2-yl)methanol
概要
説明
“(1-Benzylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 67131-44-6 . It has a molecular weight of 191.27 and its IUPAC name is (1-benzyl-2-pyrrolidinyl)methanol .
Molecular Structure Analysis
The molecular formula of “(1-Benzylpyrrolidin-2-yl)methanol” is C12H17NO . The InChI Code is 1S/C12H17NO/c14-10-12-7-4-8-13 (12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 .Physical And Chemical Properties Analysis
“(1-Benzylpyrrolidin-2-yl)methanol” has a molecular weight of 191.27 . The density is 1.082g/cm3 . The boiling point is 313.3ºC at 760 mmHg .科学的研究の応用
Structure Directing Agent in Microporous Aluminophosphates
(1-Benzylpyrrolidin-2-yl)methanol has been utilized as a chiral structure directing agent for synthesizing microporous aluminophosphates with AFI-type structure. This includes materials like AlPO-5, SAPO-5, MgAPO-5, and others, showcasing potential catalytic properties (Gómez-Hortigüela et al., 2007).
Asymmetric Addition in Organic Chemistry
In organic chemistry, (1-Benzylpyrrolidin-2-yl)methanol has been used to promote asymmetric additions of phenylacetylene to ketones. This method helps in preparing chiral propargylic alcohols with good yields and moderate enantioselectivity (Ding et al., 2006).
Double Reduction of Cyclic Sulfonamides
The compound has been involved in the double reduction of cyclic sulfonamides for synthesizing related chemical structures. This process is part of constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Potential Antagonist in Biochemical Pharmacology
Benzylpyrrolidine amides, related to (1-Benzylpyrrolidin-2-yl)methanol, have been synthesized and tested for potential biochemical and pharmacological applications. This includes its role as an antagonist of excitatory amino acids and in anticonvulsant activities (Valenta et al., 1996).
特性
IUPAC Name |
(1-benzylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340256 | |
| Record name | (1-benzylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-2-yl)methanol | |
CAS RN |
67131-44-6 | |
| Record name | (1-benzylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

